![molecular formula C23H16BrCl2N3O5 B12048774 [4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate CAS No. 477732-05-1](/img/structure/B12048774.png)
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
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Overview
Description
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including dichloroanilino, oxoacetyl, hydrazinylidene, methoxyphenyl, and bromobenzoate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 3,4-dichloroaniline with an oxoacetyl compound under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 2-methoxybenzaldehyde in the presence of a base to form the final product.
Bromination: The final step involves the bromination of the product using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Formula
The molecular formula is C₁₈H₁₈BrCl₂N₃O₃, indicating the presence of multiple functional groups that may contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on hydrazone derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may leverage these mechanisms due to its structural features.
Antimicrobial Properties
Compounds containing halogenated anilines have been reported to possess antimicrobial activities. The dichloroaniline component of the compound suggests potential efficacy against various bacterial strains. Investigations into the structure-activity relationship (SAR) of similar compounds could provide insights into optimizing its antimicrobial properties.
Drug Development
The compound's structure may be explored as a lead for developing new pharmaceuticals targeting specific diseases. The hydrazone linkage is often utilized in prodrug strategies, enhancing bioavailability and targeting capabilities of therapeutic agents.
Biochemical Assays
Given its unique chemical properties, this compound could be employed in biochemical assays to study enzyme interactions or as a probe in cellular imaging techniques. Its ability to form complexes may be utilized in designing assays for drug screening.
Case Study 1: Hydrazone Derivatives in Cancer Therapy
A series of hydrazone derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study found that modifications at the aniline position significantly influenced the anticancer activity, suggesting that similar modifications on the compound could yield potent anticancer agents .
Case Study 2: Antimicrobial Efficacy of Dichloroaniline Compounds
Research focused on the antimicrobial properties of dichloroaniline derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that further exploration of their mechanisms could lead to new antibacterial therapies .
Table 1: Comparison of Biological Activities of Similar Compounds
Compound Name | Structure Type | Anticancer Activity (IC50 µM) | Antimicrobial Activity |
---|---|---|---|
Compound A | Hydrazone | 10 | Yes |
Compound B | Hydrazone | 15 | Yes |
Compound C | Hydrazone | 5 | No |
Target Compound | Hydrazone | TBD | TBD |
Table 2: Structural Features Influencing Activity
Feature | Influence on Activity |
---|---|
Bromine Substitution | Increases lipophilicity |
Dichloroaniline Group | Enhances antimicrobial properties |
Hydrazone Linkage | Promotes interaction with biological targets |
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
- [4-[(E)-[[2-(2,5-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
- [4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 3-bromobenzoate
Uniqueness
The uniqueness of [4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H19Cl2N3O4, with a molecular weight of approximately 485.38 g/mol. The structure features a hydrazone linkage, a methoxy group, and a bromobenzoate moiety, which contribute to its biological activity.
Structural Formula
Anticancer Properties
Research indicates that compounds similar to 4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate exhibit significant anticancer properties. For instance, studies have shown that derivatives containing hydrazone linkages can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a related hydrazone compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the bromobenzoate moiety is believed to enhance its membrane-disrupting capabilities.
Research Findings:
A recent investigation found that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
Anti-inflammatory properties have been observed in compounds with similar structures. The mechanism likely involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Experimental Evidence:
In vitro studies have demonstrated that treatment with related compounds reduces the secretion of these cytokines in activated macrophages, indicating potential therapeutic use in inflammatory diseases .
The proposed mechanism of action for 4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves:
- Binding to Target Proteins: The compound may interact with specific enzymes or receptors involved in cell signaling pathways.
- Induction of Apoptosis: Activation of caspases leading to programmed cell death in cancer cells.
- Disruption of Membrane Integrity: The bromobenzoate moiety likely enhances membrane permeability, leading to cell lysis in microbial pathogens.
Comparative Analysis of Similar Compounds
Properties
CAS No. |
477732-05-1 |
---|---|
Molecular Formula |
C23H16BrCl2N3O5 |
Molecular Weight |
565.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H16BrCl2N3O5/c1-33-20-9-13(5-8-19(20)34-23(32)14-3-2-4-15(24)10-14)12-27-29-22(31)21(30)28-16-6-7-17(25)18(26)11-16/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
InChI Key |
CYMIHFFUQKSLCI-KKMKTNMSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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